REACTION_CXSMILES
|
C1C=CC=CC=1.[Br:7][C:8]1[CH:9]=[C:10]([CH:13]=[O:14])[S:11][CH:12]=1.[CH2:15](O)[CH2:16][OH:17].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CCOCC.O>[Br:7][C:8]1[CH:9]=[C:10]([CH:13]2[O:17][CH2:16][CH2:15][O:14]2)[S:11][CH:12]=1 |f:3.4|
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
9.76 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(SC1)C=O
|
Name
|
|
Quantity
|
8.55 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0.972 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organics washed with sat'd NaHCO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
Chromatography on silica gel using 95:5 Hexanes:EtOAc eluted the product
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(SC1)C1OCCO1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |